2-Azido-N-(3,5-dichlorophenyl)acetamide
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Overview
Description
2-Azido-N-(3,5-dichlorophenyl)acetamide is an organic compound characterized by the presence of an azido group (-N3) and a dichlorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-N-(3,5-dichlorophenyl)acetamide typically involves the reaction of 3,5-dichloroaniline with chloroacetyl chloride to form N-(3,5-dichlorophenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Chemical Reactions Analysis
Types of Reactions
2-Azido-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used to introduce the azido group.
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of azides to amines.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
2-Azido-N-(3,5-dichlorophenyl)acetamide has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles and tetrazoles.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: The azido group can be used in click chemistry to modify surfaces and create functional materials.
Mechanism of Action
The mechanism of action of 2-Azido-N-(3,5-dichlorophenyl)acetamide largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group reacts with alkynes to form triazoles, which can interact with biological targets or materials. The molecular targets and pathways involved would vary based on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
2-Azido-N-phenylacetamide: Similar structure but lacks the dichloro substitution on the phenyl ring.
2-Azido-N-(4-chlorophenyl)acetamide: Similar structure with a single chlorine substitution on the phenyl ring.
Uniqueness
2-Azido-N-(3,5-dichlorophenyl)acetamide is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and the properties of its derivatives. This dichloro substitution can enhance the compound’s stability and potentially its biological activity compared to its mono-chlorinated or non-chlorinated analogs.
Properties
IUPAC Name |
2-azido-N-(3,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4O/c9-5-1-6(10)3-7(2-5)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJKSBULMVGSME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1484543-28-3 |
Source
|
Record name | 2-azido-N-(3,5-dichlorophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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